molecular formula C15H9ClN2O3S2 B15154458 1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B15154458
M. Wt: 364.8 g/mol
InChI Key: UDNJCLQUYGYVLX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a nitro group, and a benzothiazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce the chlorophenyl group. Subsequent steps may include the introduction of the nitro group and the formation of the benzothiazole ring through cyclization reactions. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to its specific structural features. Similar compounds include:

  • 4-Chloroacetophenone: Similar chlorophenyl group but lacks the benzothiazole and nitro groups.

  • 2-Nitrobenzothiazole: Contains the benzothiazole and nitro groups but lacks the chlorophenyl group.

  • 1-(4-Chlorophenyl)ethanone: Similar chlorophenyl group but lacks the benzothiazole and nitro groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H9ClN2O3S2

Molecular Weight

364.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H9ClN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2

InChI Key

UDNJCLQUYGYVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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